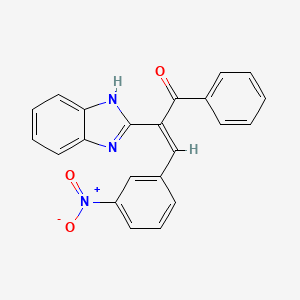![molecular formula C13H10IN3O5 B5430481 6-[2-(3-iodo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5430481.png)
6-[2-(3-iodo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives, including compounds similar to 6-[2-(3-iodo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, are of significant interest in organic and medicinal chemistry due to their diverse biological activities and applications in drug development. They exhibit a wide range of properties, making them valuable in various scientific and pharmaceutical fields.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the strategic functionalization of the pyrimidine ring to introduce various substituents, which significantly impact the compound's physical, chemical, and biological properties. Techniques include nucleophilic substitution reactions, ring closure methods, and the use of specific catalysts to achieve desired substituents on the pyrimidine core (Lal & Gidwani, 1993).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the spatial arrangement of substituents, plays a crucial role in determining the compound's reactivity and interactions. Studies have shown that the electronic structure and hydrogen bonding capabilities can influence the compound's stability and reactivity (Cobo et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which are essential for modifying the compound and introducing new functional groups. These reactions are influenced by the nature of substituents on the pyrimidine ring and can lead to a wide range of products with diverse properties (Walsh & Wamhoff, 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(E)-2-(3-iodo-4-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O5/c1-22-10-5-3-7(6-8(10)14)2-4-9-11(17(20)21)12(18)16-13(19)15-9/h2-6H,1H3,(H2,15,16,18,19)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOURUHIELWJIH-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-2-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}pyridin-4(1H)-one](/img/structure/B5430404.png)
![4-{[4-(2-chlorobenzyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5430411.png)
![4-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5430418.png)
![9-[2-(4-chlorophenyl)-3-methylbutanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5430447.png)
![N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5430454.png)
![methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B5430462.png)

![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5430486.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5430492.png)


![4-[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5430505.png)

![(2R*,3S*,6R*)-3-phenyl-5-(5-vinyl-2-pyridinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5430513.png)